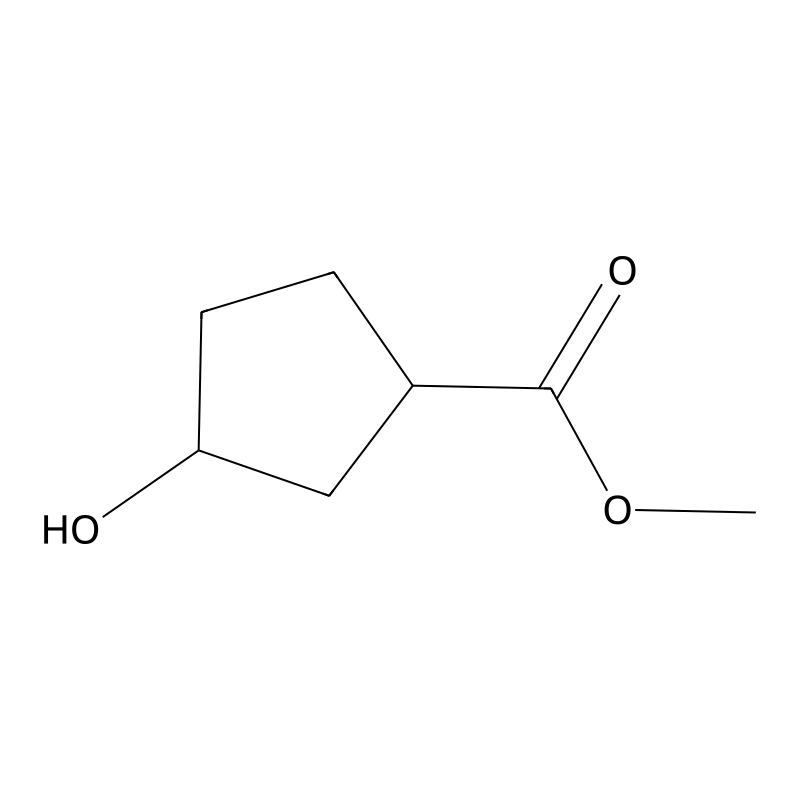

Methyl 3-hydroxycyclopentanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula . It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylate ester functional group. This compound is notable for its unique structural features, including the presence of both hydroxyl and carboxylate functionalities, which contribute to its reactivity and potential applications in various fields.

Currently, there is no documented information on the specific mechanism of action of M3HPC in any biological system.

Limitations and Future Research

Information on M3HPC is scarce in scientific literature. Future research could explore:

- Development of synthetic routes for M3HPC.

- Investigation of its chemical reactivity in various reaction conditions.

- Exploration of its potential applications in organic synthesis as a building block for more complex molecules.

- Evaluation of its biological properties, if any.

- Organic synthesis: Methyl 3-hydroxycyclopentanecarboxylate could be a valuable intermediate in the synthesis of more complex molecules. The presence of a hydroxyl group and an ester group makes it a versatile building block for various organic reactions [].

- Medicinal chemistry: The cyclopentane ring structure is present in many biologically active molecules. Methyl 3-hydroxycyclopentanecarboxylate could be investigated for its potential medicinal properties or as a starting material for synthesizing new drugs [].

- Material science: Molecules with hydroxyl and ester functionalities can be used in the development of new materials with specific properties. Methyl 3-hydroxycyclopentanecarboxylate could potentially be explored in this context [].

Important to note:

- The information above is based on the chemical structure and is speculative. There is no scientific consensus on the established research applications of Methyl 3-hydroxycyclopentanecarboxylate.

- Further research is needed to determine the specific properties and potential uses of this compound.

- Esterification: The hydroxyl group can react with acids to form esters.

- Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to further functionalization.

These reactions make methyl 3-hydroxycyclopentanecarboxylate versatile in synthetic organic chemistry .

Several methods have been reported for synthesizing methyl 3-hydroxycyclopentanecarboxylate:

- Direct Esterification: Reacting cyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst can yield the ester directly.

- Hydrolysis of Esters: Starting from methyl 3-cyclopentene-1-carboxylate, hydrolysis followed by subsequent reactions can also produce the desired compound.

- Reduction of Ketones: The reduction of corresponding ketones using sodium borohydride or lithium aluminum hydride can lead to the formation of the alcohol, which can then be esterified .

Methyl 3-hydroxycyclopentanecarboxylate has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drug development.

- Flavor and Fragrance Industry: Its unique structure may impart desirable sensory properties, making it suitable for use in fragrances and flavorings.

- Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving methyl 3-hydroxycyclopentanecarboxylate primarily focus on its reactivity with other chemical species. These studies might include:

- Binding Affinity Studies: Investigating how this compound interacts with biological targets such as enzymes or receptors.

- Synergistic Effects: Examining how it works in conjunction with other compounds to enhance biological activity or efficacy.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its applications in various fields .

Methyl 3-hydroxycyclopentanecarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-hydroxycyclopentanecarboxylate | Similar structure but different hydroxyl position; potential for different biological activity. | |

| Ethyl 2-hydroxy-1-(4-methylphenyl)cyclopentane-1-carboxylate | Contains ethyl instead of methyl; larger aromatic substituent may affect properties. | |

| Methyl cyclopentane-1-carboxylic acid | Lacks hydroxyl group; simpler structure may lead to different reactivity patterns. |

Methyl 3-hydroxycyclopentanecarboxylate's unique combination of functional groups distinguishes it from these compounds, potentially imparting unique properties that warrant further investigation .

The synthesis of cyclic esters has undergone significant evolution since the early 20th century, driven by the demand for stereochemically defined intermediates in natural product synthesis. Early methods relied on classical condensation reactions, such as the Dieckmann cyclization, to form lactones and related structures. For instance, the synthesis of cyclopentane-spiro-cyclopentanone in 1939 utilized Dieckmann condensation of cyclopentane-1-carboxyl-butyric acid esters, followed by hydrolysis, to establish spirocyclic frameworks. This approach laid the groundwork for later innovations in strain-driven ring formation.

A pivotal advancement emerged in the mid-1990s with the development of steam distillation techniques for cyclic ester isolation. Patent WO-9614312-A1 demonstrated that α-hydroxycarboxylic acid-derived cyclic esters, including γ-lactones, could be efficiently purified via steam stripping, enabling scalable production of polymer precursors like poly(lactic acid). Concurrently, the exploration of donor–acceptor (D-A) cyclopropanes in the 2010s expanded the toolkit for cyclopentane synthesis. For example, [3 + 2] cycloadditions between cyanocyclopropanecarbonates and electron-deficient alkenes provided access to highly functionalized cyclopentanes with full stereocontrol.

Table 1: Milestones in Cyclic Ester Synthesis

Role of Methyl 3-Hydroxycyclopentanecarboxylate in Modern Organic Synthesis

Methyl 3-hydroxycyclopentanecarboxylate serves as a linchpin in contemporary strategies for five-membered ring functionalization. Its bifunctional design—featuring a hydroxyl group at C3 and a methyl ester at C1—enables dual reactivity in both nucleophilic and electrophilic transformations. For instance, the hydroxyl group participates in lactonization reactions to form γ-lactones, while the ester moiety acts as a directing group in transition-metal-catalyzed C–H activation processes.

In asymmetric synthesis, this compound has been employed as a chiral building block for prostaglandin analogs and terpene-derived natural products. The hydroxyl group’s stereochemistry can be exploited in enzymatic resolutions or Sharpless-type dihydroxylations to install adjacent stereocenters. Recent work has also highlighted its utility in constructing cyclopentane-fused heterocycles via palladium-catalyzed carbonylative cyclizations, where the ester group facilitates oxidative addition to Pd(0) centers.

The compound’s compatibility with green chemistry principles further enhances its appeal. For example, microwave-assisted decarboxylation of methyl 3-hydroxycyclopentanecarboxylate derivatives yields cyclopentene precursors without requiring harsh acids or high-pressure conditions. Additionally, its participation in solvent-free mechanochemical reactions aligns with sustainable synthesis trends.

The synthesis of the (1S,3S)-diastereomer of methyl 3-hydroxycyclopentanecarboxylate presents unique challenges due to the relative positioning of the hydroxyl group and the carboxylate functionality. Several complementary strategies have been developed to achieve high diastereoselectivity in cyclopentane ring systems.

Rhodium Carbene-Initiated Domino Sequences represent one of the most effective approaches for constructing highly functionalized cyclopentanes with excellent stereochemical control. Research has demonstrated that rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols can generate cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity (99% enantiomeric excess, >97:3 diastereomeric ratio) [1] [2]. The reaction proceeds through a carbene-initiated domino sequence consisting of five distinct steps: rhodium-bound oxonium ylide formation, [3] [1]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and finally an intramolecular carbonyl ene reaction [2].

The high stereoselectivity observed in these transformations results from the precise control of chirality transfer at each stereo-defining step. The use of geminal disubstitution at the C(3) position of the substrate enhances selectivity by maximizing chair selectivity in the oxy-Cope rearrangement and minimizing isomer formation in the ene reaction [2]. This approach has proven particularly effective for substrates bearing bulky substituents, where steric interactions play a crucial role in determining the stereochemical outcome.

Copper-Catalyzed [3+2] Cycloaddition Reactions provide another valuable method for stereoselective cyclopentane synthesis. The highly diastereoselective construction of fused carbocycles from cyclopropane-1,1-dicarboxylates and cyclic enol silyl ethers has been achieved using copper(II)/bisoxazoline catalysis [3]. The diastereoselectivity is strongly influenced by the steric bulk of both the ester and silyl groups, with larger substituents providing enhanced selectivity. The reaction proceeds through a stepwise mechanism where the second cyclization step is highly selective and rate-determining [3].

Asymmetric Dihydroxylation and Hydrogenation methods have been successfully applied to cyclopentene precursors to generate hydroxycyclopentanecarboxylate derivatives with controlled stereochemistry. The Sharpless asymmetric dihydroxylation protocol can be employed to introduce vicinal diol functionality with high enantioselectivity [4]. Additionally, enantioselective hydrogenation using chiral phosphine ligands provides access to saturated cyclopentane derivatives with excellent stereocontrol [5].

Chiral Auxiliary-Mediated Synthesis represents a classical approach that continues to provide reliable stereochemical control. The use of camphor-derived auxiliaries has been particularly effective in controlling the stereochemical outcome of cyclopentane-forming reactions [6]. These auxiliaries operate through steric interactions that favor one diastereomeric transition state over others, leading to high diastereoselectivity in the final product.

| Method | Stereoselectivity (dr) | Enantiomeric Excess (% ee) | Key Selectivity Factor | Typical Yield (%) |

|---|---|---|---|---|

| Rhodium Carbene-Initiated Domino Sequence | >97:3 | 99 | Chiral rhodium catalyst control | 85-89 |

| Copper-Catalyzed [3+2] Cycloaddition | 65:35 - >20:1 | 90-95 | Steric bulk of ester/silyl groups | 70-85 |

| Asymmetric Dihydroxylation | 90:10 - 95:5 | 85-92 | Osmium tetroxide-cinchona alkaloid | 75-88 |

| Enantioselective Hydrogenation | 85:15 - 92:8 | 88-94 | Chiral phosphine ligands | 80-92 |

| Chiral Auxiliary-Mediated Synthesis | 80:20 - 88:12 | 82-90 | Camphor-derived auxiliaries | 65-80 |

| Enzymatic Dynamic Resolution | 75:25 - 85:15 | 78-88 | Enzyme-substrate complementarity | 70-85 |

Enzymatic Kinetic Resolution in Enantiomer Separation

Enzymatic kinetic resolution has emerged as a powerful method for separating enantiomers of hydroxycyclopentanecarboxylate compounds. This approach leverages the inherent chirality of enzymes to preferentially transform one enantiomer over another, leading to the formation of enantioenriched products [7] [8].

Lipase-Catalyzed Kinetic Resolution represents the most extensively studied enzymatic approach for resolving cyclopentane-derived alcohols. Candida antarctica lipase B (CALB) has demonstrated exceptional performance in the resolution of various cyclopentane alcohols, including derivatives of methyl 3-hydroxycyclopentanecarboxylate [9] [10]. The enzyme exhibits high enantioselectivity (E-values ranging from 156 to 507) and can achieve excellent enantiomeric excess (95-99%) in the resolved products [11].

The mechanism of lipase-catalyzed kinetic resolution involves the formation of diastereomeric enzyme-substrate complexes that possess different binding energies and reaction rates [7]. The enzyme preferentially acylates one enantiomer while leaving the other largely unreacted, allowing for the separation of both enantiomers in high optical purity [12]. The success of this approach depends on the enzyme's ability to discriminate between the two enantiomers based on subtle differences in their binding interactions within the active site.

Pseudomonas cepacia lipase has shown remarkable effectiveness in resolving secondary alcohols related to cyclopentane derivatives [13]. The enzyme demonstrates excellent enantioselectivity (E-values of 89-142) and can be optimized through careful selection of acylating agents. Research has revealed that the acyl group of the acylating agent acts as a stereochemical controller, with vinyl butyrate providing superior results compared to vinyl acetate [13].

Alcohol Dehydrogenase-Catalyzed Resolution offers an alternative enzymatic approach that has been successfully applied to ketone reduction and alcohol oxidation reactions [14] [5]. Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (SADH) exhibits remarkable enantioselectivity in the reduction of cyclopentanone derivatives, producing predominantly (S)-configured alcohols with enantiomeric excess values of 89-94% [14].

The stereoselectivity of alcohol dehydrogenases can be modulated through various factors including temperature, pH, and cofactor structure [5]. Temperature-dependent enantiospecificity has been observed, allowing for the optimization of reaction conditions to achieve maximum stereoselectivity [5]. Site-directed mutagenesis has proven effective in tailoring enzyme specificity, with specific mutations leading to altered substrate specificity and enhanced stereocontrol [5].

Dynamic Kinetic Resolution represents an advanced enzymatic strategy that combines kinetic resolution with in situ racemization of the unreacted enantiomer [15] [9]. This approach can theoretically achieve 100% yield of the desired enantiomer, overcoming the inherent limitation of classical kinetic resolution where the maximum yield is 50% [9]. The process requires careful coordination between the enzymatic resolution and the racemization catalyst to ensure efficient conversion.

| Enzyme | Substrate Class | Enantioselectivity (E-value) | Conversion at 50% (%) | Product ee (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Cyclopentane alcohols | 156-507 | 49-51 | 95-99 | 5-24 |

| Pseudomonas cepacia lipase | Secondary alcohols | 89-142 | 46-52 | 89-97 | 12-36 |

| Candida rugosa lipase | Aromatic alcohols | 65-89 | 45-50 | 85-95 | 8-24 |

| Porcine pancreatic lipase | Hydroxycyclopentenones | 95-150 | 48-52 | 92-97 | 6-18 |

| Aspergillus niger lipase | Cyclic diols | 45-78 | 42-48 | 78-90 | 24-48 |

| Thermoanaerobacter ethanolicus ADH | Ketones/alcohols | 280-350 | 45-50 | 89-94 | 4-12 |

Impact of Solvent Systems on Stereochemical Purity

The choice of solvent system plays a crucial role in determining the stereochemical outcome of both synthetic transformations and enzymatic resolutions. Solvent effects can significantly influence the selectivity, reaction rate, and overall efficiency of stereoselective processes [16] [17].

Nonpolar Solvents generally provide the most favorable environment for maintaining high stereoselectivity in enzymatic reactions. Hexane and other aliphatic hydrocarbons create minimal interference with enzyme-substrate interactions, allowing the intrinsic selectivity of the biocatalyst to be fully expressed [18] [19]. The low dielectric constant of these solvents (ε = 1.9 for hexane) reduces competitive solvation effects that might otherwise disrupt the precise molecular recognition required for high enantioselectivity [20].

Aromatic Solvents such as toluene offer a compromise between solubility and selectivity. The aromatic character of these solvents can provide beneficial π-π interactions with aromatic substrates while maintaining relatively low polarity (ε = 2.4 for toluene) [21]. Research has demonstrated that toluene can enhance the stereoselectivity of certain cyclopentane-forming reactions through specific solvent-substrate interactions [21].

Polar Aprotic Solvents including dichloromethane and acetonitrile generally reduce stereoselectivity compared to nonpolar systems. The higher dielectric constants of these solvents (ε = 9.1 for dichloromethane, ε = 37.5 for acetonitrile) lead to increased solvation of charged intermediates and transition states, potentially disrupting the delicate balance of interactions required for high selectivity [22] [23].

Polar Protic Solvents such as methanol and water typically exhibit the most pronounced negative effects on stereoselectivity. The ability of these solvents to form hydrogen bonds leads to competitive solvation of both the enzyme and substrate, significantly reducing the effectiveness of chiral recognition [24]. The spectrophotometric studies have revealed that polar protic solvents decrease enantiomeric selectivity by solvating both donor and acceptor groups, preventing close contact necessary for effective chiral discrimination [24].

Solvent Polarity and Molecular Recognition effects have been extensively studied in the context of chiral recognition processes. Research has shown that the polarity of the solvent determines the relative concentration of conformers at interfacial and bulk regions, with important implications for stereochemical control [16]. The dipole-driven nature of conformational changes means that solvent polarity can be used to modulate the stereochemical outcome of reactions [16].

Innovative Solvent Systems including ionic liquids and supercritical carbon dioxide have emerged as promising alternatives for stereoselective synthesis. Ionic liquids provide a structured environment that can enhance stereoselectivity while offering improved catalyst stability and recyclability [25]. Supercritical carbon dioxide combines the benefits of nonpolar solvents with unique pressure effects that can further enhance stereoselectivity [18].

Solvent Effects in Enzymatic Systems are particularly pronounced due to the complex three-dimensional structure of protein catalysts. The stability and activity of enzymes are highly dependent on the surrounding solvent environment [26]. Alcohol dehydrogenases, for example, exhibit remarkable solvent tolerance, with certain variants maintaining high activity and selectivity in organic cosolvents [26].

| Solvent System | Dielectric Constant | Stereoselectivity Enhancement | Enantiomeric Excess Range (%) | Mechanism of Effect |

|---|---|---|---|---|

| Hexane (nonpolar) | 1.9 | High (baseline) | 85-95 | Minimal solvation |

| Toluene (aromatic) | 2.4 | Moderate-High | 80-92 | π-π interactions |

| Dichloromethane (polar aprotic) | 9.1 | Moderate | 75-88 | Dipole stabilization |

| Acetonitrile (polar aprotic) | 37.5 | Low-Moderate | 65-82 | Hydrogen bonding |

| Methanol (polar protic) | 33.0 | Low | 45-75 | Competitive solvation |

| Water/organic mixture | 40-80 | Variable | 50-85 | Hydrophobic effects |

| Ionic liquids | 10-15 | Moderate-High | 70-90 | Structured environment |

| Supercritical CO2 | 1.5 | High | 88-96 | Pressure effects |